Home > Products > Screening Compounds P18787 > Tau Peptide (512-525) amide Trifluoroacetate
Tau Peptide (512-525) amide Trifluoroacetate - 2022956-61-0

Tau Peptide (512-525) amide Trifluoroacetate

Catalog Number: EVT-6428391
CAS Number: 2022956-61-0
Molecular Formula: C53H78F3N15O23
Molecular Weight: 1350.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (512-525) amide Trifluoroacetate is a synthetic peptide derived from the microtubule-associated protein Tau, which plays a crucial role in neuronal stability and function. This specific peptide sequence is implicated in neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. The peptide's sequence is H-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2, and it is classified under polypeptides, specifically as a segment of the Tau protein that is associated with pathological aggregation in neurodegenerative conditions .

Source and Classification

The Tau Peptide (512-525) amide Trifluoroacetate is produced through solid-phase peptide synthesis, a method that allows for the precise assembly of amino acids into peptides. This compound falls under the classification of synthetic peptides used primarily for research purposes in neurobiology and pharmacology . It is essential for studying the mechanisms of tau aggregation and its role in neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of Tau Peptide (512-525) amide involves solid-phase peptide synthesis techniques. The process typically includes:

  1. Preparation of Resin: A suitable resin is functionalized to allow for the attachment of the first amino acid.
  2. Sequential Addition: Amino acids are added one at a time, with protection groups used to prevent unwanted reactions.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.

Technical Details

The synthesis utilizes various protective groups to ensure that only the desired reactions occur at each step. The use of trifluoroacetic acid as a counterion helps in stabilizing the peptide during synthesis and purification processes .

Molecular Structure Analysis

Structure

The molecular formula for Tau Peptide (512-525) amide Trifluoroacetate can be represented as C68H111F3N20O23. Its structure consists of a linear sequence of amino acids with specific side chains contributing to its biochemical properties .

Data

  • Molecular Weight: Approximately 1,450 g/mol.
  • Purity: Typically >95% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis

Reactions

The Tau Peptide (512-525) amide can participate in various biochemical reactions, particularly those involving protein aggregation and interaction with other biomolecules. Notably, it can undergo:

  1. Dimerization: Forming aggregates that are characteristic of tauopathies.
  2. Post-translational Modifications: Such as phosphorylation, which can alter its function and aggregation propensity.

Technical Details

Understanding these reactions is crucial for developing therapeutic strategies aimed at preventing or reversing tau aggregation in neurodegenerative diseases .

Mechanism of Action

Process

The mechanism by which Tau Peptide (512-525) amide exerts its effects involves:

  1. Binding to Microtubules: Stabilizing neuronal structures.
  2. Facilitating Aggregation: In pathological states, misfolded or hyperphosphorylated forms of Tau aggregate, leading to neurofibrillary tangles.

Data

Research indicates that specific sequences within Tau are critical for its interaction with microtubules and its propensity to aggregate under pathological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Storage Conditions: Recommended storage at -20°C to maintain stability over time .
Applications

Tau Peptide (512-525) amide Trifluoroacetate has several scientific applications:

  1. Research Tool: Used in studies investigating tau pathology and the mechanisms underlying neurodegenerative diseases.
  2. Drug Development: Potential target for therapeutic interventions aimed at modulating tau aggregation.
  3. Biomarker Studies: Assists in identifying biomarkers for tauopathies through quantification in biological samples .
Introduction to Tau Protein Pathobiology in Neurodegenerative Disorders

Role of Tau Aggregation in Alzheimer’s Disease and Tauopathies

Tau protein (microtubule-associated protein tau) is intrinsically disordered and plays critical roles in neuronal cytoskeletal stability, axonal transport regulation, and synaptic function. In neurodegenerative tauopathies—a class of >20 disorders including Alzheimer’s disease (AD), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP)—tau undergoes pathological transformations. These include hyperphosphorylation, truncation, and misfolding, leading to insoluble neurofibrillary tangles (NFTs) and soluble neurotoxic oligomers [1] [5]. NFTs correlate strongly with cognitive decline in AD, as their density parallels brain atrophy severity [5] [6]. Beyond AD, primary tauopathies like PSP and corticobasal degeneration (CBD) show 4R-tau-dominant aggregates, while Pick’s disease exhibits 3R-tau inclusions [5]. Crucially, tau pathology propagates trans-neuronally, spreading disease through neural networks. Small soluble tau oligomers are now recognized as major drivers of synaptic toxicity and neurodegeneration, making tau aggregation a prime therapeutic target [6] [8].

Table 1: Key Tauopathies and Associated Tau Pathology

DiseaseTau Isoform ProfileInclusion CharacteristicsClinical Features
Alzheimer’s Disease (AD)3R + 4RNFTs, paired helical filaments (PHFs)Memory loss, cognitive decline
Progressive Supranuclear Palsy (PSP)Predominantly 4RTufted astrocytes, NFTs in brainstemParkinsonism, gaze palsy, early falls
Pick’s DiseasePredominantly 3RSpherical Pick bodiesBehavioral variant FTD, aphasia
Chronic Traumatic Encephalopathy (CTE)3R + 4RPerivascular cortical NFTsCognitive/behavioral changes post head injury

Hexapeptide Motifs (PHF6/PHF6) as Drivers of Pathological Tau Aggregation

The aggregation propensity of tau is governed by two hexapeptide motifs: PHF6 (275VQIINK280) in exon 10 (present in 4R isoforms) and PHF6 (306VQIVYK311) in exon 11 (conserved in all isoforms) [8]. These motifs adopt β-sheet structures that nucleate tau self-assembly via cross-β stacking, initiating oligomerization and fibrillization [5] [8]. PHF6* and PHF6 act as "aggregation hotspots," with mutations (e.g., P301L in FTDP-17) enhancing their amyloidogenicity. Biophysical studies confirm that peptides containing these motifs spontaneously form β-sheet-rich fibrils in vitro, even without facilitators like heparin [8]. The PHF6 motif exhibits higher aggregation kinetics than PHF6*, making it a central focus for inhibitor design. These motifs serve as critical templates for pathological templating, where misfolded tau seeds "corrupt" native tau in a prion-like manner [6] [8].

Rationale for Targeting Tau Peptide (512-525) in Therapeutic Development

Tau Peptide (512-525) amide (Sequence: Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH₂, MW: 1236.24 g/mol, CAS: 2022956-61-0) spans residues 512–525 within tau’s microtubule-binding domain (MBD) [2] [3]. This 14-mer peptide is strategically significant because it encompasses both PHF6 (306VQIVYK311) and the flanking proline-rich region, which regulates tau’s transition between soluble and aggregated states [2] [6]. Its sequence (SGYSSPGSPGTPGS) includes phosphorylation sites (e.g., Tyr, Ser, Thr) implicated in pathological modifications [2] [7]. As a research tool, this peptide enables:

  • Aggregation Mechanism Studies: In vitro assays to dissect nucleation kinetics and fibril formation [3].
  • Therapeutic Screening: Serving as a substrate for evaluating aggregation inhibitors targeting PHF6/PHF6* [8].
  • Antibody/Diagnostic Development: Mapping epitopes for tau-directed immunotherapies [2].Unlike truncated tau fragments (e.g., K18 or K19), Tau (512-525) retains minimal essential aggregation elements, simplifying mechanistic studies while avoiding non-physiological fragments [6].

Table 2: Key Functional Domains within Tau Peptide (512-525) amide

Residue PositionAmino Acid SequenceFunctional Significance
512–514SGYN-terminal flank; contains tyrosine phosphorylation site
515–517SSPProline-rich region; modulates conformational flexibility
518–520GSPLinker domain; influences β-sheet accessibility
521–523GTPContains threonine (potential phosphorylation site)
524–525GSC-terminal; amidation enhances peptide stability
Embedded Motif306VQIVYK311Core PHF6 aggregation driver (within 518–524 region)

Properties

CAS Number

2022956-61-0

Product Name

Tau Peptide (512-525) amide Trifluoroacetate

IUPAC Name

(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C53H78F3N15O23

Molecular Weight

1350.3 g/mol

InChI

InChI=1S/C51H77N15O21.C2HF3O2/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67;3-2(4,5)1(6)7/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77);(H,6,7)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+;/m1./s1

InChI Key

OLRWWLSGAUHGBF-XTBGWUEUSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.